molecular formula C18H19N3O2S B12993410 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12993410
M. Wt: 341.4 g/mol
InChI Key: PYYUEIJEKKPJEV-UHFFFAOYSA-N
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Description

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia derivatives.

    Introduction of the cyano group: This step often involves the use of cyanating agents like sodium cyanide or potassium cyanide under controlled conditions.

    Thioether formation: The thioether linkage is formed by reacting the pyridine derivative with a suitable thiol compound.

    Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced nitriles

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It could be used in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

Medicine

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other valuable compounds.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide
  • N-(4-ethoxyphenyl)acetamide
  • Thioacetamides with different substituents

Uniqueness

The unique combination of functional groups in 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O2S/c1-4-23-15-7-5-14(6-8-15)21-17(22)11-24-18-16(10-19)12(2)9-13(3)20-18/h5-9H,4,11H2,1-3H3,(H,21,22)

InChI Key

PYYUEIJEKKPJEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N

Origin of Product

United States

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